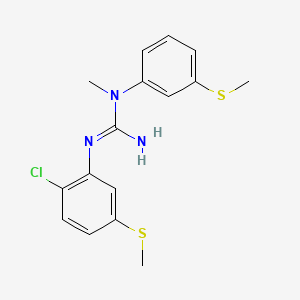

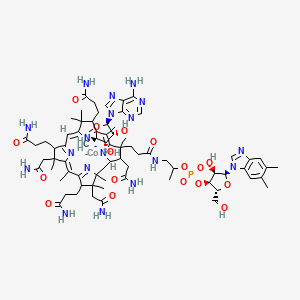

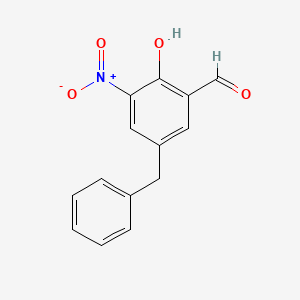

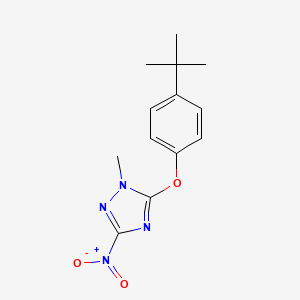

3-(((3-(4-((Methylsulfonyl)amino)phenyl)-4-oxo-4H-chromen-7-yl)oxy)methyl)benzoic acid

Overview

Description

CVT-10216 is a highly selective, reversible inhibitor of aldehyde dehydrogenase-2 (ALDH-2). This compound has shown significant potential in reducing excessive alcohol consumption and exhibiting anxiolytic effects in preclinical studies . It also inhibits aldehyde dehydrogenase-1 (ALDH-1) but with less potency .

Future Directions

Mechanism of Action

CVT-10216 exerts its effects by selectively inhibiting aldehyde dehydrogenase-2 (ALDH-2). This inhibition prevents the oxidation of aldehydes to carboxylic acids, leading to the accumulation of aldehydes. The compound also inhibits aldehyde dehydrogenase-1 (ALDH-1) but with less potency . The molecular targets and pathways involved include the modulation of neurotransmitter levels, which contributes to its anxiolytic effects.

Biochemical Analysis

Biochemical Properties

CVT-10216 interacts with the enzyme aldehyde dehydrogenase 2 (ALDH2), inhibiting its activity . This interaction affects the metabolism of dopamine, a key neurotransmitter .

Cellular Effects

The administration of CVT-10216 has been shown to significantly downregulate dopamine levels, which are typically increased upon exposure to methamphetamine . This suggests that CVT-10216 can influence cell function by modulating neurotransmitter levels.

Molecular Mechanism

CVT-10216 exerts its effects at the molecular level by binding to ALDH2 and inhibiting its activity . This inhibition disrupts the normal metabolism of dopamine, leading to decreased dopamine levels .

Temporal Effects in Laboratory Settings

In laboratory settings, CVT-10216 has been shown to decrease methamphetamine-induced hyperlocomotion over time . This suggests that CVT-10216 may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the administration of CVT-10216 at doses of 10 or 20 mg/kg significantly decreased methamphetamine-induced hyperlocomotion . This indicates that the effects of CVT-10216 can vary with dosage.

Metabolic Pathways

CVT-10216 is involved in the metabolic pathway of dopamine, a key neurotransmitter . By inhibiting ALDH2, CVT-10216 disrupts the normal metabolism of dopamine, leading to decreased dopamine levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CVT-10216 involves multiple steps, starting from commercially available precursors. The key steps typically include:

Formation of the core structure: This involves the construction of the benzopyran ring system, which is central to the molecule.

Functionalization: Introduction of functional groups such as the sulfonamide and carboxylic acid groups.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of CVT-10216 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CVT-10216 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is not a primary reaction pathway.

Reduction: Reduction reactions can modify the functional groups present in CVT-10216.

Substitution: Various substitution reactions can occur, particularly involving the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation or nitration reagents can be used for substitution reactions on the aromatic rings.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, CVT-10216 is used as a tool compound to study the inhibition of aldehyde dehydrogenase enzymes. Its selective inhibition properties make it valuable for understanding enzyme kinetics and mechanisms.

Biology

Biologically, CVT-10216 is significant in studying the metabolic pathways involving aldehyde dehydrogenase. It helps in elucidating the role of these enzymes in various physiological and pathological processes.

Medicine

In medicine, CVT-10216 has potential therapeutic applications in treating alcohol use disorders and anxiety. Its ability to reduce alcohol consumption and exhibit anxiolytic effects has been demonstrated in animal models .

Industry

In the industrial sector, CVT-10216 could be used in the development of new pharmaceuticals targeting aldehyde dehydrogenase enzymes. Its selective inhibition properties make it a candidate for drug development programs.

Comparison with Similar Compounds

Similar Compounds

Disulfiram: Another aldehyde dehydrogenase inhibitor used in the treatment of alcohol dependence.

Daidzin: A natural compound that inhibits aldehyde dehydrogenase and reduces alcohol consumption.

Cyanamide: An inhibitor of aldehyde dehydrogenase used in the treatment of alcohol dependence.

Uniqueness

CVT-10216 is unique due to its high selectivity and reversible inhibition of ALDH-2. Unlike disulfiram, which has a broad inhibitory effect on multiple enzymes, CVT-10216 specifically targets ALDH-2 with minimal off-target effects . This selectivity makes it a valuable tool for research and potential therapeutic applications.

properties

IUPAC Name |

3-[[3-[4-(methanesulfonamido)phenyl]-4-oxochromen-7-yl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO7S/c1-33(29,30)25-18-7-5-16(6-8-18)21-14-32-22-12-19(9-10-20(22)23(21)26)31-13-15-3-2-4-17(11-15)24(27)28/h2-12,14,25H,13H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOOFJZTRCPVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC(=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1005334-57-5 | |

| Record name | CVT-10216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005334575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CVT-10216 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H432757X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

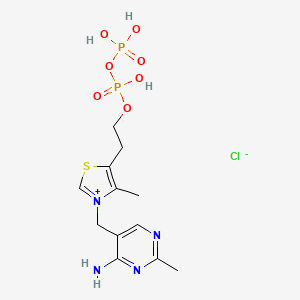

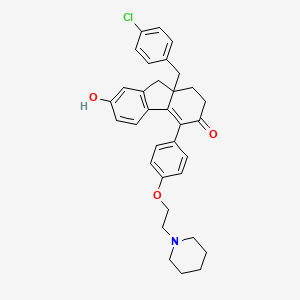

![3-({[4-Methyl-5-(Pyridin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)-N-[2-(Trifluoromethyl)benzyl]benzamide](/img/structure/B1669271.png)

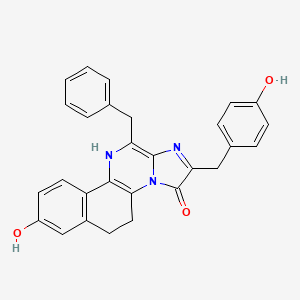

![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)